2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate
Description
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate is a chemical compound that features a benzodioxole moiety linked to a nicotinate ester
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-14(8-20-15(19)10-2-1-5-16-7-10)17-11-3-4-12-13(6-11)22-9-21-12/h1-7H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHXKBHQSFTKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate typically involves the reaction of benzo[d][1,3]dioxole derivatives with nicotinic acid or its derivatives under specific conditions. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride: Similar structure but with an ethanol moiety instead of a nicotinate ester.
(E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide: Contains a hydrazinecarboxamide group instead of a nicotinate ester.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate is unique due to its combination of the benzodioxole and nicotinate ester moieties, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Biological Activity
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 245.23 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with nicotinic acid derivatives. This process can be optimized for yield and purity through various organic synthesis techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole structures. Notably, thiourea derivatives incorporating benzo[d][1,3]dioxol moieties exhibited significant cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC (µM) | Reference Drug IC (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
The mechanisms through which these compounds exert their effects include the inhibition of EGFR (Epidermal Growth Factor Receptor), induction of apoptosis via mitochondrial pathways, and modulation of cell cycle progression .
The biological activity of this compound may involve several mechanisms:
- EGFR Inhibition : The compound may inhibit EGFR signaling pathways, which are crucial for tumor growth and proliferation.
- Apoptosis Induction : It has been shown to affect proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical settings:
- Study on Thiourea Derivatives : A study published in Elsevier demonstrated that certain thiourea derivatives with benzo[d][1,3]dioxol motifs showed significant antitumor activity with IC values lower than traditional chemotherapy agents .
- Molecular Docking Studies : Molecular docking analyses have suggested that these compounds can effectively bind to target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
